tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate
Overview
Description
tert-Butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H13ClN2O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-nitropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide or acetonitrile.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is tert-butyl N-(2-amino-3-nitropyridin-4-yl)carbamate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity and potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Uniqueness: tert-Butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate is unique due to the presence of both a nitro group and a tert-butyl carbamate group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate is a synthetic compound notable for its unique structural features, including a tert-butyl group and a nitro-substituted pyridine ring. Its molecular formula is CHClNO, with a molecular weight of approximately 273.67 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can enhance the compound's ability to participate in redox reactions, leading to the formation of reactive intermediates that interact with biological targets. The mechanism involves either covalent or non-covalent bonding with these targets, resulting in alterations in their activity or function.
Biological Applications
Research indicates that this compound and its derivatives may serve as inhibitors for specific biological pathways, making them candidates for drug development. The presence of both chloro and nitro groups influences the compound's reactivity and biological activity, allowing it to be utilized in various therapeutic contexts .
Case Studies and Research Findings
- Inhibitory Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases, which are critical in various signaling pathways. For instance, compounds structurally similar to this compound have demonstrated significant binding affinities to protein targets involved in cancer progression .
- Synthesis and Functionalization : The synthesis of this compound typically involves controlled reactions to optimize yields. Functionalization studies have indicated that this compound can act as an intermediate for synthesizing more complex molecules with desirable biological properties .
- Biological Studies : A study focused on the interactions between this compound and various enzymes revealed that the nitro group enhances electron-withdrawing properties, which may influence how the compound interacts with biological systems. This interaction is crucial for understanding its therapeutic potential .
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (4-chloro-3-nitropyridin-2-yl)carbamate | CHClNO | Contains both chloro and nitro groups; used in similar synthetic applications. |
Tert-butyl (2-chloropyridin-4-yl)carbamate | CHClNO | Lacks nitro group; different biological activity profile. |
Tert-butyl (2-chloro-3-methylpyridin-4-yl)carbamate | CHClNO | Contains methyl instead of nitro group; alters reactivity. |
Properties
IUPAC Name |
tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-5-12-8(11)7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVZLVGUCMWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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